

# Early-Phase Clinical Trial Analysis of CBP-1018: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | CBP-1018  |           |
| Cat. No.:            | B15605191 | Get Quote |

#### For Immediate Release

This technical guide provides an in-depth analysis of the early-phase clinical trial results for **CBP-1018**, a first-in-class bi-specific ligand-drug conjugate (Bi-XDC). The intended audience for this document includes researchers, scientists, and professionals in the field of drug development.

## **Core Mechanism of Action**

**CBP-1018** is a novel therapeutic agent developed on Coherent Biopharma's Bi-XDC technology platform.[1][2] It is designed to target two distinct cell surface proteins that are overexpressed in various solid tumors: Prostate-Specific Membrane Antigen (PSMA) and Folate Receptor alpha (FRα).[3][4] The core structure of **CBP-1018** consists of a bi-specific ligand system for dual targeting, an enzyme-cleavable trifunctional linker, and a potent cytotoxic payload, monomethyl auristatin E (MMAE).[3][4][5] This design facilitates highly specific and efficient delivery of the cytotoxic agent to tumor cells.[5] Preclinical studies have demonstrated significant anti-tumor activity in a range of patient-derived xenograft (PDX) and cell-derived xenograft (CDX) models, including lung, ovarian, prostate, breast, and pancreatic cancers, with tumor growth inhibition (TGI) reaching up to 96%.[5][6]





Click to download full resolution via product page

Figure 1: Proposed Mechanism of Action of CBP-1018.

# Clinical Development Program: Phase I/II Study (NCT04928612)

A multi-center, open-label, Phase I/II clinical trial (NCT04928612) was initiated to evaluate the safety, tolerability, pharmacokinetics (PK), and preliminary efficacy of **CBP-1018** in patients with advanced solid tumors.[1][4][7] The study was designed with a dose-escalation phase (Part A) followed by a dose-expansion phase (Part B).[7]

### **Experimental Protocol: Clinical Trial Workflow**

The clinical trial followed a structured workflow to ensure patient safety and to systematically evaluate the therapeutic potential of **CBP-1018**.





Click to download full resolution via product page

Figure 2: Workflow of the Phase I/II Clinical Trial for CBP-1018.



# **Summary of Early-Phase Clinical Trial Results**

The following tables summarize the key safety and efficacy data from the early-phase clinical evaluation of **CBP-1018** in patients with heavily pre-treated advanced solid tumors, with a focus on metastatic castration-resistant prostate cancer (mCRPC).

**Table 1: Patient Demographics and Baseline** 

**Characteristics (mCRPC)** 

| Characteristic                          | Value                   |  |
|-----------------------------------------|-------------------------|--|
| Median Age (range)                      | 67.5 years (57-78)      |  |
| Median Prior Systematic Antitumor Drugs | 9                       |  |
| Prior Chemotherapy                      | 72.9%                   |  |
| Median Prior New Hormonal Agents        | 4                       |  |
| ECOG Performance Status 1 or 2          | 89.8%                   |  |
| Baseline Median PSA (range)             | 82.2 ng/mL (0.006-2995) |  |

Data as of December 31, 2023, for 57 mCRPC patients.[5]

# Table 2: Safety Profile - Treatment-Related Adverse Events (TRAEs)



| Adverse Event Category             | Incidence | Details                                                      |
|------------------------------------|-----------|--------------------------------------------------------------|
| Grade ≥3 TRAEs                     |           |                                                              |
| Neutrophil Decrease                | 29.5%     | Most common ≥G3 TRAE,<br>transient and manageable.[5]<br>[8] |
| White Blood Cell Decrease          | 19.7%     | Hematologic toxicities were primary ≥G3 TRAEs.[5][8]         |
| Lymphocyte Decrease                | 11.5%     | Consistent with known safety profile.[5][8]                  |
| Dose Limiting Toxicities (DLTs)    | 0%        | No DLTs observed up to 0.16 mg/kg.[1][5]                     |
| TRAEs Leading to Dose<br>Reduction | 8.3%      | Data from 120 patients.[8]                                   |
| TRAEs Leading to Discontinuation   | 4.2%      | Data from 120 patients.[8]                                   |

Data as of August 31, 2024, for the dose reduction/discontinuation rates, and December 31, 2023, for specific Grade  $\geq$ 3 TRAEs.[5][8]

## **Table 3: Preliminary Efficacy in mCRPC Patients**



| Efficacy Endpoint                                 | Dose Level                                | Value                                |
|---------------------------------------------------|-------------------------------------------|--------------------------------------|
| Objective Response Rate (ORR)                     | ≥0.14 mg/kg                               | 20%                                  |
| 0.14 mg/kg or higher                              | 42.9% (3 PR, 4 SD in 7 evaluable pts)     |                                      |
| Disease Control Rate (DCR)                        | ≥0.14 mg/kg                               | 88.0%                                |
| 0.14 mg/kg or higher                              | 100% (in 7 evaluable pts)                 |                                      |
| Radiographic Progression-<br>Free Survival (rPFS) | 0.14 mg/kg                                | Median not yet reached               |
| 0.14 mg/kg                                        | 7-month rPFS rate: ~70%                   |                                      |
| 0.14 mg/kg                                        | 12-month rPFS rate: ~60%                  | _                                    |
| Overall (28 evaluable pts)                        | Median 9.2 months (95% CI, 5.0-NA)        |                                      |
| PSA Reduction                                     | 0.10 mg/kg                                | >50% in one patient, >90% in another |
| Target Lesion Reduction                           | ≥0.14 mg/kg                               | Observed in 60% of patients          |
| 0.14 mg/kg                                        | 41% reduction in one patient achieving PR |                                      |

Efficacy data is from multiple data cuts, with the latest being August 31, 2024.[1][5][8]

Table 4: Pharmacokinetic (PK) Profile

| PK Parameter              | Observation                            |
|---------------------------|----------------------------------------|
| CBP-1018 Half-life (t½)   | 0.54 to 1.15 hours                     |
| CBP-1018 Cmax and AUC0-t  | Increased with dose                    |
| Free MMAE Cmax and AUC0-t | Increased with dose                    |
| Accumulation              | Not observed for CBP-1018 or free MMAE |



Data as of December 31, 2023.[5]

### Conclusion

The early-phase clinical trial data for **CBP-1018** indicate a manageable safety profile and promising preliminary efficacy in a heavily pre-treated population of patients with advanced solid tumors, particularly mCRPC.[5][8] The observed anti-tumor activity, including objective responses and durable disease control, supports further clinical development of **CBP-1018** as a potential new therapeutic option.[8] The maximum tolerated dose (MTD) was not reached in the dose-escalation phase, and the recommended Phase 2 dose (RP2D) of 0.14 mg/kg is being further evaluated in the dose-expansion cohorts.[5][8]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Coherent Biopharma completed phase I clinical trial of CBP-1018, the world's first dualligand conjugate drug targeting PSMA and FRα, in China – CBP [coherentbio.com]
- 2. The world's first PSMA-targeted bispecific drug conjugate CBP-1018 makes a fantastic appearance at the 2023 ESMO CBP [coherentbio.com]
- 3. Clinical Trials CBP [coherentbio.com]
- 4. ASCO American Society of Clinical Oncology [asco.org]
- 5. ascopubs.org [ascopubs.org]
- 6. coherentbio.com [coherentbio.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. ascopubs.org [ascopubs.org]
- To cite this document: BenchChem. [Early-Phase Clinical Trial Analysis of CBP-1018: A
  Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b15605191#early-phase-clinical-trial-results-for-cbp-1018]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com